![molecular formula C11H18O4 B3162711 trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid CAS No. 880104-40-5](/img/structure/B3162711.png)
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Descripción general
Descripción
“trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 880104-40-5 . It has a molecular weight of 214.26 and its IUPAC name is 4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid . The compound is not chirally pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t8-,9- . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis of VLA-4 Antagonists
A study by Chiba et al. (2012) presents a concise synthesis method for a Very Late Antigen-4 (VLA-4) antagonist, employing a reductive etherification process. This synthesis route was designed to obtain ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate for the VLA-4 antagonist, showcasing an efficient synthesis strategy with a 38% overall yield from commercially available materials Chiba et al., 2012.
Structural Studies in Uranyl Ion Complexes
Thuéry and Harrowfield (2017) conducted structural studies on uranyl ion complexes utilizing trans-1,4-Cyclohexanedicarboxylic acid and its isomers. This research highlights the influence of cis/trans isomerism on the formation of diverse uranyl ion complexes, demonstrating the potential of these compounds in constructing a wide range of architectures through solvohydrothermal synthesis methods Thuéry & Harrowfield, 2017.
Development of 4H-Chromene Derivatives
Boominathan et al. (2011) explored an atom economical synthesis of 4H-chromene derivatives, highlighting the utility of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid derivatives in medicinal chemistry. This study showcases a one-pot, three-component reaction yielding medicinally promising compounds through a Michael addition–cyclization reaction sequence Boominathan et al., 2011.
Conformational Analysis
Klika et al. (2000) performed a detailed conformational analysis and structural elucidation of this compound derivatives. Their research focused on understanding the stereochemistry and conformational preferences of these compounds, providing insights into their structural behaviors and potential applications in designing complex molecular systems Klika et al., 2000.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFPZVBEMBDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.